molecular formula C11H7F4N B2769243 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline CAS No. 2059944-90-8

6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline

Cat. No.: B2769243
CAS No.: 2059944-90-8
M. Wt: 229.178
InChI Key: CPIMADLBMJBRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative with the molecular formula C11H7F4N. This compound is notable for its unique structural features, which include a fluorine atom at the 6th position, a methyl group at the 1st position, and a trifluoromethyl group at the 8th position on the isoquinoline ring. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of a precursor bearing a pre-fluorinated benzene ring. This process often involves:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while nucleophilic substitution can introduce various functional groups at the fluorinated positions .

Scientific Research Applications

6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1-methyl-8-(trifluoromethyl)isoquinoline is unique due to the combined presence of fluorine, methyl, and trifluoromethyl groups on the isoquinoline ring.

Properties

IUPAC Name

6-fluoro-1-methyl-8-(trifluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4N/c1-6-10-7(2-3-16-6)4-8(12)5-9(10)11(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIMADLBMJBRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=CC(=CC(=C12)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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